molecular formula C4H10OSe B14310287 Ethanol, 2-(ethylseleno)- CAS No. 115423-28-4

Ethanol, 2-(ethylseleno)-

Cat. No.: B14310287
CAS No.: 115423-28-4
M. Wt: 153.09 g/mol
InChI Key: KJCOYZSZINYEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This substitution introduces unique physicochemical properties due to selenium’s polarizability, redox activity, and larger atomic radius compared to sulfur or oxygen.

Properties

CAS No.

115423-28-4

Molecular Formula

C4H10OSe

Molecular Weight

153.09 g/mol

IUPAC Name

2-ethylselanylethanol

InChI

InChI=1S/C4H10OSe/c1-2-6-4-3-5/h5H,2-4H2,1H3

InChI Key

KJCOYZSZINYEFY-UHFFFAOYSA-N

Canonical SMILES

CC[Se]CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(ethylseleno)- typically involves the reaction of ethanol with ethylselenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: On an industrial scale, the production of Ethanol, 2-(ethylseleno)- may involve more advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(ethylseleno)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoaldehydes or selenoacids.

    Reduction: Reduction reactions can convert the compound into simpler selenoalcohols.

    Substitution: The ethylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoaldehydes, while reduction may produce simpler selenoalcohols.

Scientific Research Applications

Ethanol, 2-(ethylseleno)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex seleno compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-(ethylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The ethylseleno group can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Ethanol, 2-(ethylthio)- (C₄H₁₀OS; CAS 110-77-0)

  • Structural Similarity : Replaces selenium with sulfur in the ethylthio (-SCH₂CH₃) group.
  • Physical Properties: Molecular weight: 106.19 g/mol (vs. ~124.11 g/mol for 2-(ethylseleno)ethanol, estimated based on selenium’s atomic mass) . Boiling point: Not explicitly provided, but sulfur’s lower atomic mass and weaker intermolecular forces suggest a lower boiling point compared to selenium analogs.
  • Chemical Reactivity: Sulfur’s higher electronegativity makes the thioether group less polarizable than selenoether, reducing redox activity. Ethylthio derivatives are less likely to exhibit glutathione peroxidase (GPx)-like catalytic activity compared to selenium analogs .

Ethanol, 2-(methylamino)- (C₃H₉NO; CAS 109-83-1)

  • Structural Difference : Replaces -SeCH₂CH₃ with -NHCH₃.
  • Physical Properties :
    • Molecular weight: 75.11 g/mol (significantly lower than selenium analog due to lighter substituent) .
    • Boiling point: Reported at 159–160°C (experimental data) .
  • Chemical Behavior: The amino group confers basicity (pKa ~9.5), enabling protonation and salt formation. No redox activity comparable to selenium derivatives.
  • Applications : Used in pharmaceuticals and surfactants; lacks the antioxidant properties of selenium compounds .

5-[2-(Ethylseleno)ethyl]hydantoin (C₇H₁₀N₂O₂Se; CAS sc-217107)

  • Structural Similarity: Contains an ethylselenoethyl (-CH₂CH₂SeCH₂CH₃) side chain attached to a hydantoin ring.
  • Reactivity and Applications :
    • Exhibits unique reactivity due to the selenium atom’s nucleophilic and electrophilic duality, enabling cross-coupling reactions and GPx-like antioxidant activity .
    • Used in organic synthesis for constructing selenium-containing heterocycles .

2-(2-Thienyl)ethanol (C₆H₈OS; CAS 5402-55-1)

  • Structural Difference : Substitutes -SeCH₂CH₃ with a thienyl (aromatic sulfur-containing) group.
  • Physical Properties :
    • Molecular weight: 128.19 g/mol ; aromaticity increases stability and melting point compared to aliphatic selenium analogs .
  • Applications : Serves as a pharmaceutical intermediate; aromatic systems differ in electronic properties compared to aliphatic selenium derivatives .

Key Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Boiling Point (°C) Notable Properties/Applications
Ethanol, 2-(ethylseleno)- C₄H₁₀OSe ~124.11 (estimated) -SeCH₂CH₃ Not reported Antioxidant activity (inferred)
Ethanol, 2-(ethylthio)- C₄H₁₀OS 106.19 -SCH₂CH₃ Not reported Organic synthesis
Ethanol, 2-(methylamino)- C₃H₉NO 75.11 -NHCH₃ 159–160 Pharmaceutical intermediates
5-[2-(Ethylseleno)ethyl]hydantoin C₇H₁₀N₂O₂Se 241.13 -CH₂CH₂SeCH₂CH₃ Not reported GPx-like activity, synthetic building block

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.